(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N. It is a derivative of amine, characterized by the presence of a 2-methylpropyl group and a 2,4,6-trimethylphenyl group attached to a central amine nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with isobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary or primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (2-Phenylpropyl)[(2,4,6-trimethylphenyl)methyl]amine
- (2-Methylpropyl)(2,4,5-trimethylphenyl)methylamine
- 2-[(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amino]acetic acid
Comparison: Compared to its analogs, (2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine exhibits unique structural features that influence its reactivity and interaction with biological targets. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-N-[(2,4,6-trimethylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)8-15-9-14-12(4)6-11(3)7-13(14)5/h6-7,10,15H,8-9H2,1-5H3 |
InChI Key |
MUCOTRMUBFGIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.